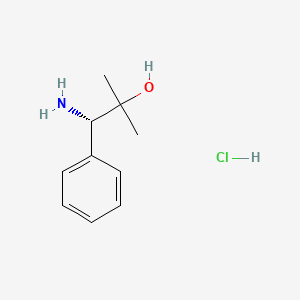
4-Chloro-6,8-dimethyl-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6,8-dimethyl-2-phenylquinoline is a chemical compound with the empirical formula C17H14ClN . It has a molecular weight of 267.75 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6,8-dimethyl-2-phenylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted with chlorine, methyl, and phenyl groups .Physical And Chemical Properties Analysis
4-Chloro-6,8-dimethyl-2-phenylquinoline is a solid compound . Its SMILES string, a form of notation that represents the compound’s structure, isCc1cc(C)c2nc(cc(Cl)c2c1)-c3ccccc3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antimicrobial and Antitubercular Activities : Certain quinoline derivatives, including those with chloro and methyl substitutions, have been synthesized and evaluated for their antimicrobial and antitubercular properties. For instance, compounds with chloro substitutions have shown activity against Mycobacterium species, suggesting potential as antimycobacterial agents (Kubicová et al., 2003). Moreover, novel substituted dibenzonaphthyridines, derived from chloro-methylquinolines, were synthesized and might offer interesting biological properties (Manoj & Prasad, 2009).
Amination Reactions : Investigations on amination of 4-chloro-2-phenylquinoline derivatives have expanded the range of quinoline-based compounds, which could serve as precursors for further pharmacological studies (Tsai et al., 2008).
Material Science Applications
- Electroluminescent Materials : Research into oligoquinolines has led to the development of materials with potential applications in organic light-emitting diodes (OLEDs). For example, certain oligoquinolines exhibit high-efficiency blue electroluminescence, which could be valuable for display and lighting technologies (Tonzola et al., 2007).
Antioxidant and Anti-Diabetic Agents
- Antioxidant and Anti-Diabetic Properties : Chloroquinoline derivatives have been synthesized and evaluated for their antioxidant activities and their potential to act as anti-diabetic agents. These studies suggest that such compounds could contribute to the management of oxidative stress and diabetes (Murugavel et al., 2017).
Anticancer Agents
- Apoptosis Inducers and Anticancer Agents : Some quinoline derivatives have been identified as potent inducers of apoptosis and have shown efficacy in cancer models, indicating their potential as anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been highlighted for its potent apoptosis-inducing activity and excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-6,8-dimethyl-2-phenylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCJMSALUBTGDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656303 |
Source


|
| Record name | 4-Chloro-6,8-dimethyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,8-dimethyl-2-phenylquinoline | |
CAS RN |
101602-31-7 |
Source


|
| Record name | 4-Chloro-6,8-dimethyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101602-31-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

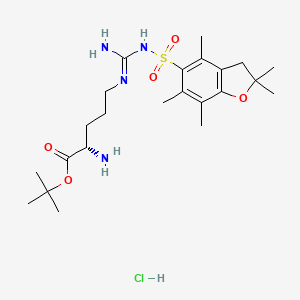
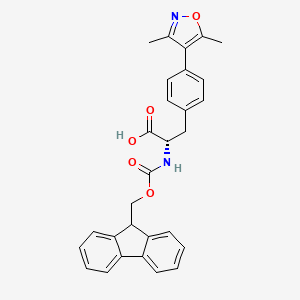

![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)
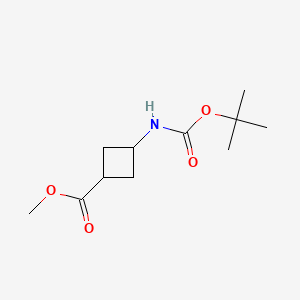
![(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B599375.png)
![1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B599376.png)
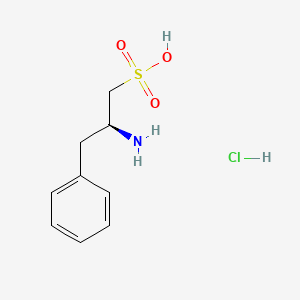
![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B599379.png)
![2-{[2-Amino-6-(2-thienyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B599382.png)



